(2-Phenoxyethyl)alanine
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Overview
Description
(2-Phenoxyethyl)alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenoxyethyl group attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyethyl)alanine typically involves the reaction of alanine with 2-phenoxyethanol. One common method is the esterification of alanine with 2-phenoxyethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxyethyl)alanine can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of ligands.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyethyl alcohol.
Substitution: Various substituted phenoxyethyl derivatives depending on the substituent introduced.
Scientific Research Applications
(2-Phenoxyethyl)alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (2-Phenoxyethyl)alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can enhance the binding affinity of the compound to its target, thereby modulating its activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethyl piperidine: Known for its pharmacological activities, including antitussive and anticancer properties.
Phenoxyethyl morpholine: Used in selective estrogen receptor modulators (SERMs) and has applications in preventing osteoporosis.
Uniqueness
(2-Phenoxyethyl)alanine is unique due to its amino acid backbone, which allows it to participate in peptide synthesis and be incorporated into larger biomolecules. This property distinguishes it from other phenoxyethyl derivatives that do not have an amino acid structure .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(2-phenoxyethylamino)propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-9(11(13)14)12-7-8-15-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14) |
InChI Key |
HXFSUYGAWYZACD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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